![molecular formula C27H16F6O B12549193 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran CAS No. 149743-83-9](/img/structure/B12549193.png)
3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran: is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a naphthopyran core substituted with trifluoromethyl groups, which imparts distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)acetophenone with appropriate reagents to form the desired naphthopyran structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Safety considerations, such as handling of potentially explosive intermediates like trifluoromethylphenyl Grignard reagents, are crucial .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often requiring specific solvents and temperature control .
Major Products: The major products formed from these reactions include various substituted naphthopyran derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new organic compounds .
Biology and Medicine: Its trifluoromethyl groups enhance the bioavailability and metabolic stability of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to harsh environmental conditions .
Mécanisme D'action
The mechanism of action of 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to target proteins and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1,2-Bis(3-(trifluoromethyl)phenyl)diselane: This compound shares the trifluoromethylphenyl groups but differs in its core structure, leading to different chemical properties and applications.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Another compound with similar substituents but a different core, used in various catalytic reactions.
Uniqueness: 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran is unique due to its naphthopyran core, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
149743-83-9 |
|---|---|
Formule moléculaire |
C27H16F6O |
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
3,3-bis[3-(trifluoromethyl)phenyl]benzo[f]chromene |
InChI |
InChI=1S/C27H16F6O/c28-26(29,30)20-8-3-6-18(15-20)25(19-7-4-9-21(16-19)27(31,32)33)14-13-23-22-10-2-1-5-17(22)11-12-24(23)34-25/h1-16H |
Clé InChI |
WUIAGTJYSCPKMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(O3)(C4=CC(=CC=C4)C(F)(F)F)C5=CC(=CC=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
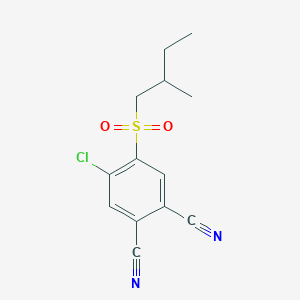
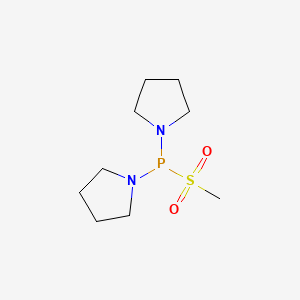
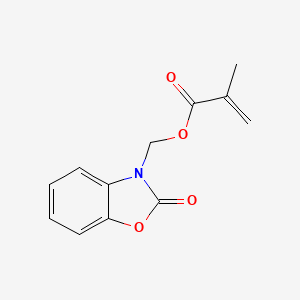

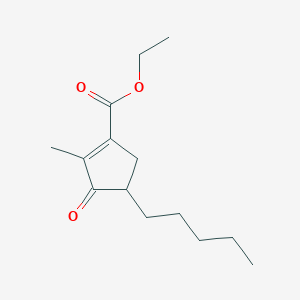
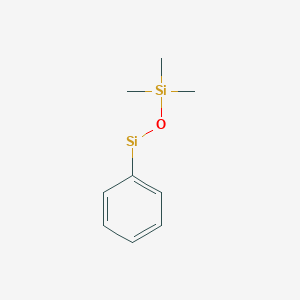
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
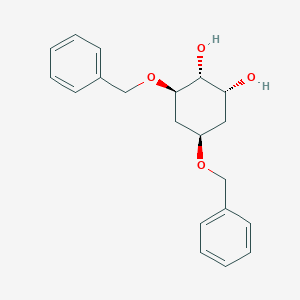
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)

![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)
